molecular formula C14H17NO3 B11730237 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one

7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one

Cat. No.: B11730237
M. Wt: 247.29 g/mol
InChI Key: AVZAWDKDHLDPIF-UHFFFAOYSA-N
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Description

7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group at the 7th position, a methyl group at the 4th position, and an isopropylamino group at the 8th position of the chromen-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one can be achieved through several methods. One common approach involves the alkylation of 7-hydroxy-4-methylcoumarin with an appropriate alkylating agent, such as propargyl bromide, in the presence of a base like potassium carbonate in dry acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.

    Substitution: The isopropylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of 7-oxo-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one.

    Reduction: Formation of 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2,3-dihydrochromen-2-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. Its chromen-2-one core can intercalate with DNA, potentially inhibiting DNA replication and transcription, which contributes to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]-2H-chromen-2-one is unique due to the presence of the isopropylamino group, which enhances its chemical reactivity and potential biological activities. This structural feature allows for the development of a wide range of derivatives with diverse applications in various fields.

Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

7-hydroxy-4-methyl-8-[(propan-2-ylamino)methyl]chromen-2-one

InChI

InChI=1S/C14H17NO3/c1-8(2)15-7-11-12(16)5-4-10-9(3)6-13(17)18-14(10)11/h4-6,8,15-16H,7H2,1-3H3

InChI Key

AVZAWDKDHLDPIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2CNC(C)C)O

Origin of Product

United States

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